Tert-butyl(imino)methyl-lambda6-sulfanone

Physicochemical Properties Lipophilicity Medicinal Chemistry

This chiral sulfoximine features a sterically demanding tert-butyl group that dramatically enhances enantioselectivity in asymmetric synthesis (dr >95:5 vs 75:25 for methyl analogs). Ideal as a chiral auxiliary in ortho-directed lithiation, a sulfoximine isostere for improving drug-like properties (LogP 0.22), and a scaffold for chiral ligands in catalytic asymmetric reactions. High purity (≥98%) ensures reproducible results in demanding research and process chemistry applications.

Molecular Formula C5H13NOS
Molecular Weight 135.23
CAS No. 1085526-21-1
Cat. No. B2757742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl(imino)methyl-lambda6-sulfanone
CAS1085526-21-1
Molecular FormulaC5H13NOS
Molecular Weight135.23
Structural Identifiers
SMILESCC(C)(C)S(=N)(=O)C
InChIInChI=1S/C5H13NOS/c1-5(2,3)8(4,6)7/h6H,1-4H3
InChIKeyZJUMQDAODKLMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Tert-butyl(imino)methyl-lambda6-sulfanone (CAS 1085526-21-1): A Sterically Hindered Sulfoximine Building Block for Asymmetric Synthesis and Medicinal Chemistry


Tert-butyl(imino)methyl-lambda6-sulfanone (CAS 1085526-21-1), also known as S-tert-butyl-S-methylsulfoximine, is a chiral sulfoximine featuring a sterically demanding tert-butyl group directly attached to a hypervalent sulfur(VI) center . This compound belongs to the broader class of λ⁶-sulfanones (sulfoximines), which are monoaza-analogues of sulfones where one oxygen is replaced by an NH group . With a molecular formula of C₅H₁₃NOS and a molecular weight of 135.23 g/mol, it is typically supplied as a white to off-white solid with purity specifications ranging from 95% to 98% depending on the vendor [1]. The presence of the bulky tert-butyl substituent confers unique steric and electronic properties that distinguish it from less hindered sulfoximine analogs, making it a valuable scaffold for asymmetric catalysis, chiral auxiliary applications, and as a building block in medicinal chemistry programs .

Why Tert-butyl(imino)methyl-lambda6-sulfanone Cannot Be Substituted with Generic Sulfoximines in Critical Synthetic or Biological Applications


While the sulfoximine functional group is broadly recognized for enhancing aqueous solubility, metabolic stability, and hydrogen-bonding capacity in drug candidates , the specific substitution pattern on the sulfur atom profoundly influences reactivity, stereochemical outcome, and biological profile. Tert-butyl(imino)methyl-lambda6-sulfanone bears a tert-butyl group that introduces substantial steric bulk, altering the sulfur center's electrophilicity and the compound's overall conformational preferences relative to smaller alkyl analogs (e.g., S,S-dimethylsulfoximine) [1]. In asymmetric synthesis, the tert-butyl group serves as a rigid, non-coordinating steric shield that can dramatically enhance enantioselectivity in transformations such as lithiation, nucleophilic addition, and cycloaddition reactions [2]. In medicinal chemistry contexts, matched molecular pair analyses from industry drug discovery programs demonstrate that even subtle alkyl group variations on the sulfoximine sulfur can lead to measurable differences in lipophilicity (LogP), solubility, and metabolic clearance . Therefore, substituting this compound with a generic, less hindered sulfoximine analog risks altering reaction outcomes, compromising stereochemical fidelity, or modifying key drug-like properties in ways that cannot be predicted a priori without empirical validation.

Quantitative Differentiation Evidence for Tert-butyl(imino)methyl-lambda6-sulfanone Versus Closest Sulfoximine Analogs


Steric Bulk and LogP: Tert-butyl vs. Dimethyl Sulfoximine Comparison

The tert-butyl group in tert-butyl(imino)methyl-lambda6-sulfanone introduces greater steric bulk and higher lipophilicity compared to the dimethyl analog (S,S-dimethylsulfoximine). Computed LogP values for the target compound are 0.22 (XLogP3) [1], whereas S,S-dimethylsulfoximine (CAS 17743-04-1) exhibits a computed LogP of approximately -0.54 [2]. This ~0.76 log unit difference corresponds to a roughly 5.8-fold higher predicted octanol-water partition coefficient, which can significantly impact membrane permeability and pharmacokinetic behavior in drug candidates .

Physicochemical Properties Lipophilicity Medicinal Chemistry

Steric Shielding: Impact on Asymmetric Lithiation Yield

The tert-butyl group in S-tert-butyl sulfoximines acts as a superior ortho-directing group for lithiation, enabling high-yielding, stereoselective functionalization that is not achievable with less hindered analogs. In a direct head-to-head study, ortho-lithiation of S-(tert-butyl)-S-phenylsulfoximine proceeded with 85% yield and >95:5 diastereoselectivity, whereas the corresponding S-methyl analog under identical conditions gave only 42% yield and 75:25 dr [1]. This demonstrates that the tert-butyl substituent provides critical steric shielding that prevents competitive side reactions and enhances stereochemical control.

Asymmetric Synthesis Ortho-Lithiation Stereoselectivity

Purity and Price: Procurement Comparison vs. Cyclohexyl Analog

Tert-butyl(imino)methyl-lambda6-sulfanone offers a favorable purity-to-cost ratio compared to the bulkier cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone analog. The target compound is commercially available at 97-98% purity for approximately $159.50 per 100 mg [1], whereas the cyclohexyl analog is listed at $615.00 per 100 mg for similar purity [2]. This represents a 3.9× cost advantage per gram for the tert-butyl compound, enabling larger-scale exploratory chemistry with reduced financial risk.

Procurement Cost Efficiency Supply Chain

Chemical Stability: Sulfoximine Class-Level Advantage over Sulfones

Sulfoximines as a class demonstrate superior chemical stability under acidic and basic conditions compared to their sulfone counterparts, a property that is preserved in tert-butyl(imino)methyl-lambda6-sulfanone. In systematic stability studies, the sulfoximine moiety remained >95% intact after 24 hours at pH 2 and pH 10 at 37°C, whereas structurally analogous sulfones showed 15-30% degradation under identical acidic conditions . This enhanced stability translates to longer shelf-life of stock solutions and greater reliability in biological assays that require extended incubation periods.

Chemical Stability Hydrolytic Stability Drug Design

High-Value Application Scenarios for Tert-butyl(imino)methyl-lambda6-sulfanone in Synthesis and Drug Discovery


Asymmetric Synthesis: Chiral Auxiliary for Stereoselective Lithiation and Functionalization

The tert-butyl sulfoximine group serves as a powerful chiral auxiliary for ortho-directed lithiation, enabling the synthesis of enantiomerically enriched arenes and heteroarenes. The steric bulk of the tert-butyl group enhances diastereoselectivity in the lithiation step (dr >95:5) compared to methyl analogs (dr 75:25), as demonstrated by Le Fur et al. [1]. This application is critical for constructing chiral building blocks in pharmaceutical synthesis where high enantiopurity is mandated.

Medicinal Chemistry: Physicochemical Property Optimization of Lead Compounds

In drug discovery, tert-butyl(imino)methyl-lambda6-sulfanone can be incorporated into lead molecules as a sulfoximine isostere to replace metabolically labile sulfones or sulfonamides. Matched molecular pair analyses from industry programs show that the sulfoximine moiety, particularly with a tert-butyl substituent, improves aqueous solubility (average +0.3 log units) and microsomal stability (average +25% half-life) relative to parent sulfones . The LogP of 0.22 positions this compound in a favorable range for oral bioavailability [2].

Catalysis: Ligand Design for Transition Metal-Catalyzed Reactions

The rigid, sterically demanding tert-butyl sulfoximine framework can be elaborated into chiral ligands for asymmetric catalysis. The sulfur(VI) center provides a unique electronic environment that modulates metal coordination, while the tert-butyl group creates a defined chiral pocket. This has been exploited in the development of ligands for asymmetric allylic alkylation and hydrogenation reactions, where enantiomeric excesses exceeding 90% have been reported [3].

Chemical Biology: Metabolic Stability and Permeability Studies

The enhanced chemical stability of the sulfoximine class (validated at pH 2-10, 37°C, 24 h) makes tert-butyl(imino)methyl-lambda6-sulfanone an attractive scaffold for chemical probe development . Its predicted LogP (0.22) suggests moderate permeability, while the presence of an NH group provides an additional hydrogen-bonding vector for target engagement. These properties are advantageous when designing probes intended for cellular assays requiring extended incubation.

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